Lithium dichromate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999)

科学的研究の応用

Chemistry

Lithium dichromate dihydrate serves as a potent oxidizing agent in various organic and inorganic synthesis reactions. Its ability to facilitate oxidation reactions is utilized in:

- Organic Synthesis : Used to oxidize alcohols to ketones or aldehydes.

- Analytical Chemistry : Functions as an oxidizing agent in titrations and other analytical procedures.

Biology

In biological research, this compound is employed for staining techniques in microscopy. It can enhance visibility of cellular structures due to its staining properties.

Medicine

Research is ongoing into the potential use of this compound in cancer treatment. Its oxidizing properties may induce oxidative stress in cancer cells, potentially leading to cell death.

Industry

This compound finds applications in:

- Pigment Production : Used in manufacturing pigments due to its vibrant color.

- Corrosion Inhibition : Acts as a corrosion inhibitor in various industrial applications.

- Battery Manufacturing : Utilized in the production of certain types of batteries.

This compound exhibits significant toxicity due to the presence of hexavalent chromium. It poses various health risks, including:

- Carcinogenicity : Classified as a Category 1B carcinogen, it poses a cancer risk upon exposure.

- Skin Sensitization : Can cause allergic reactions upon skin contact.

- Aquatic Toxicity : Highly toxic to aquatic life, with long-lasting environmental effects.

Case Studies

- Animal Studies :

- Human Health Risks :

- Oxidative Stress Mechanism :

特性

CAS番号 |

10022-48-7 |

|---|---|

分子式 |

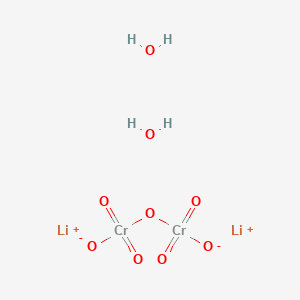

Li2Cr2O7 Cr2Li2O7 |

分子量 |

266 g/mol |

IUPAC名 |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |

InChIキー |

GLGSRACCZFMWDT-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

正規SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

沸点 |

Decomposes 368.6° F (USCG, 1999) |

密度 |

2.34 at 86 °F (USCG, 1999) |

melting_point |

266 °F (USCG, 1999) |

Key on ui other cas no. |

13843-81-7 |

物理的記述 |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |

同義語 |

LITHIUM DICHROMATE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。